molecular formula C17H17N3O B14876519 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

2-(1-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B14876519
M. Wt: 279.34 g/mol
InChI Key: CVZVALUNWFVSAO-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features an indole ring substituted with a methyl group at the 1-position and an acetamide group attached to a pyridine ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methylation: The indole derivative is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.

    Acetamide Formation: The methylated indole is reacted with chloroacetyl chloride to form the acetamide intermediate.

    Coupling with Pyridine: Finally, the acetamide intermediate is coupled with pyridine-3-methanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the pyridine ring using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure with a pyridine ring at the 2-position.

    2-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide: Similar structure with a pyridine ring at the 4-position.

    2-(1-methyl-1H-indol-3-yl)-N-(quinolin-3-ylmethyl)acetamide: Similar structure with a quinoline ring instead of pyridine.

Uniqueness

2-(1-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific substitution pattern and the combination of indole and pyridine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-(1-methylindol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C17H17N3O/c1-20-12-14(15-6-2-3-7-16(15)20)9-17(21)19-11-13-5-4-8-18-10-13/h2-8,10,12H,9,11H2,1H3,(H,19,21)

InChI Key

CVZVALUNWFVSAO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CN=CC=C3

Origin of Product

United States

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